

Duvelisib Dosing Schedules: Approved and Investigational Protocols

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Compound Focus: Duvelisib

CAS No.: 1201438-56-3

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Approved Dosing for CLL/SLL

The established dosing for **duvelisib** is for the treatment of specific B-cell malignancies.

Standard Dosage and Administration

Parameter	Specification
Indication	Relapsed/refractory CLL or SLL after at least 2 prior therapies [1] [2] [3]
Recommended Dosage	25 mg orally, twice daily [1] [2] [3]
Cycle Duration	28-day continuous cycles [2] [3]
Administration	With or without food. Capsule must be swallowed whole [2] [3].
Treatment Duration	Until disease progression or unacceptable toxicity [2] [3]

Required Supportive Care

- PJP Prophylaxis:** Administer prophylaxis for *Pneumocystis jirovecii* pneumonia during therapy and after completion until CD4+ T-cell count exceeds 200 cells/ μ L [2] [3] [4].

- **Antiviral Prophylaxis:** Consider prophylactic antivirals to prevent cytomegalovirus (CMV) infection and reactivation [2] [3].

Investigational High-Dose Regimen for T-Cell Lymphoma

Emerging evidence from the phase II PRIMO trial supports an initial higher-dose regimen for aggressive T-cell lymphomas.

PRIMO Trial Dose-Optimization Phase (N=33)

Parameter	Cohort 1	Cohort 2
Initial Dose	25 mg BID [5]	75 mg BID [5]
Overall Response Rate (ORR) by IRC	40% [5]	62% [5]
Complete Response (CR) Rate	5 patients [5]	4 patients [5]
Pharmacokinetic Exposure	Reference exposure [5]	~2-fold increase vs. 25 mg BID [5]
Discontinuations due to Adverse Events	30% [5]	8% [5]

Proposed Dosing Strategy from PRIMO Trial The trial concluded that starting with a higher dose is more effective for aggressive diseases. The expansion phase of the PRIMO trial will investigate a specific induction-maintenance strategy [5]:

- **Induction Phase:** **Duvelisib 75 mg BID for 2 cycles** to achieve rapid tumor control.
- **Maintenance Phase:** Reduce dose to **25 mg BID** for long-term disease control and to mitigate later-onset toxicity.

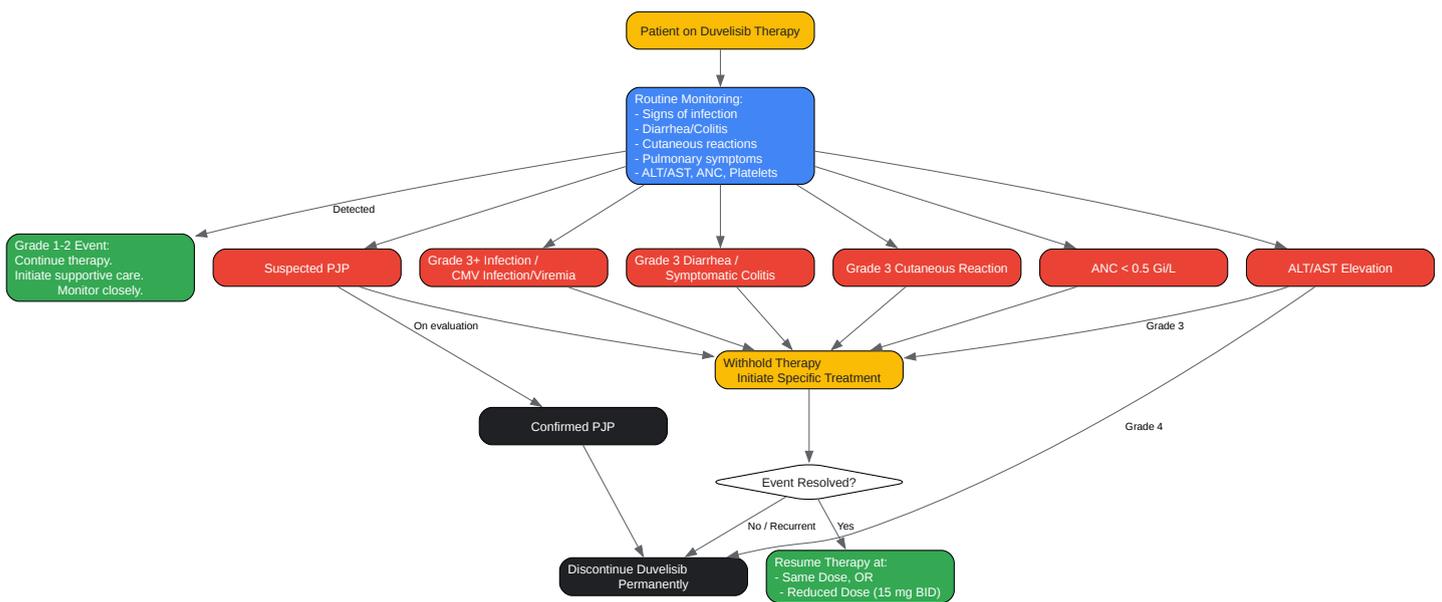
Core Safety Monitoring and Dose Modification

Duvelisib carries serious and sometimes fatal toxicities, necessitating vigilant monitoring and proactive management [2] [3] [4].

Recommended Dose Modification Strategy

Adverse Reaction	Management Action
Any Grade 3 or higher adverse reaction	Withhold therapy until resolved. Resume at 15 mg BID or discontinue [2] [3].
Inability to tolerate 15 mg BID	Permanently discontinue duvelisib [2] [3].
Confirmed <i>Pneumocystis jirovecii</i> pneumonia (PJP)	Permanently discontinue [2] [3].
Concomitant use with strong CYP3A4 inhibitors	Reduce duvelisib dose to 15 mg BID [2] [3].

The workflow for managing key adverse reactions is as follows:



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Conclusion for Clinical Application

The 75 mg BID initial dosing strategy for **duvelisib** represents a rational, response-adapted approach for aggressive lymphomas. This regimen leverages higher initial drug exposure to achieve rapid cytoreduction, followed by dose reduction to improve long-term tolerability.

For researchers designing clinical trials, this model provides a valuable framework for optimizing the benefit-risk profile of novel oncology agents, particularly in settings of high unmet medical need.

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To cite this document: Smolecule. [Duvelisib Dosing Schedules: Approved and Investigational Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

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